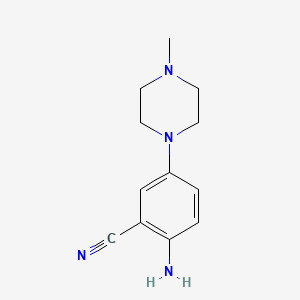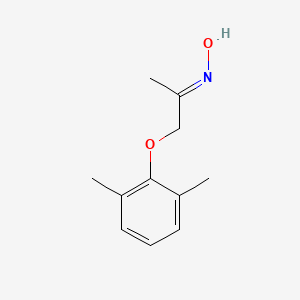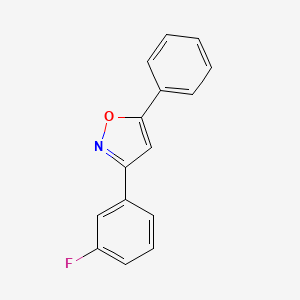![molecular formula C25H13Br3 B1646493 2,2',7'-Tribromo-9,9'-spirobi[fluorene] CAS No. 171408-77-8](/img/structure/B1646493.png)
2,2',7'-Tribromo-9,9'-spirobi[fluorene]
Overview
Description
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is a derivative of spirobifluorene (SBF). It is used as a blue-emitting material in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .
Molecular Structure Analysis
The molecular formula of 2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is C25H13Br3, and its molecular weight is 553.09 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Scientific Research Applications
Organic Electronics Applications
A significant application of 2,2',7'-Tribromo-9,9'-spirobi[fluorene] derivatives is in the fabrication of stable organic blue-light-emitting devices. For instance, polymers derived from similar structures, such as Poly[spiro(fluorene-9,9‘-xanthene)], demonstrate stable blue emission, high glass transition temperatures, and good thermal stability when used as the emitting layer in LED devices. These materials exhibit efficient and stable blue emission with a turn-on voltage of 6 V and a maximum external quantum efficiency of 1.74% ph/el, highlighting their potential for use in display technology and lighting applications (Tseng et al., 2005).
Polymer Science and Materials Engineering
Research into 2,2',7'-Tribromo-9,9'-spirobi[fluorene] and its derivatives has led to advancements in polymer science, particularly in the synthesis of high-performance polyimides and organic polymers. Novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons exhibit outstanding organosolubility, optical transparency, low moisture absorption, and excellent thermal stability. These materials can form transparent, flexible, and strong films, suitable for applications in electronics and optoelectronics due to their low dielectric constants and high decomposition temperatures (Zhang et al., 2010).
Mechanism of Action
Target of Action
The primary target of 2,2’,7-Tribromo-9,9’-spirobi[fluorene] is in the field of optoelectronics. It is used as a blue-emitting material in electroluminescent devices . The compound is a derivative of spirobifluorene (SBF), known for its excellent thermal and chemical stabilities .
Mode of Action
The compound interacts with its target by emitting blue light when used in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
Biochemical Pathways
Its synthesis involves brominating 9,9’-spirobifluorene using bromine as the oxidising agent and iron (iii) chloride as the catalyst .
Pharmacokinetics
It is known to have excellent thermal and chemical stabilities .
Result of Action
The result of the compound’s action is the emission of blue light in electroluminescent devices . It also contributes to the colour stability of these devices .
Action Environment
The action of 2,2’,7-Tribromo-9,9’-spirobi[fluorene] is influenced by environmental factors such as temperature and the presence of other materials in the device. Its excellent thermal stability allows it to function effectively in a variety of conditions .
properties
IUPAC Name |
2,2',7'-tribromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Br3/c26-14-5-8-18-17-3-1-2-4-21(17)25(22(18)11-14)23-12-15(27)6-9-19(23)20-10-7-16(28)13-24(20)25/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDENSTNNSGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



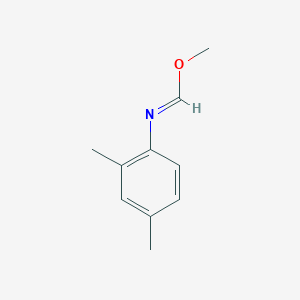
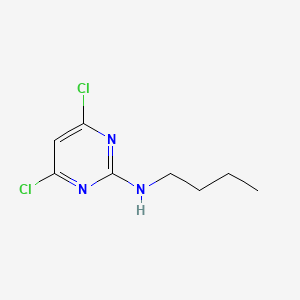
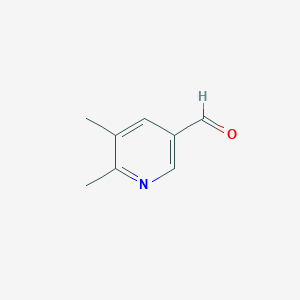
![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)
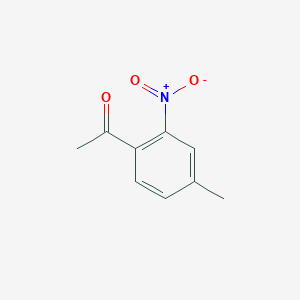


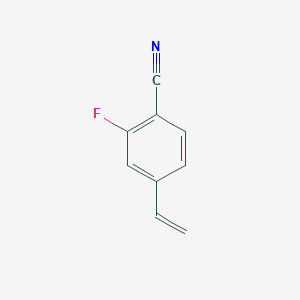
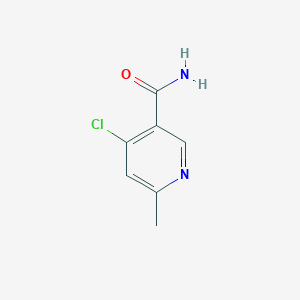
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1646439.png)

